N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide;hydrochloride
Description
The compound N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide;hydrochloride features a benzothiazole core fused with a 1,4-dioxino ring system. Key substituents include a diethylaminoethyl group at the 2-position of the benzothiazole and a 3-fluorobenzamide moiety. The hydrochloride salt enhances solubility, a common modification for bioavailability optimization in drug development .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S.ClH/c1-3-25(4-2)8-9-26(21(27)15-6-5-7-16(23)12-15)22-24-17-13-18-19(14-20(17)30-22)29-11-10-28-18;/h5-7,12-14H,3-4,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBLHYKKAWIIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC(=CC=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide;hydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole intermediate is then reacted with 3-fluorobenzoyl chloride to form the fluorobenzamide derivative. Finally, the diethylaminoethyl group is introduced through a nucleophilic substitution reaction, and the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving benzothiazole derivatives.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy, such as cancer and neurodegenerative disorders.
Industry: Its properties could be exploited in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide;hydrochloride likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially modulating their activity. The diethylaminoethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Aminoethyl Group Modifications
- Target compound: Diethylaminoethyl group (—N(CH₂CH₃)₂).
- Analog from : Dimethylaminoethyl group (—N(CH₃)₂) .
Amide Group Differences
- Target compound : 3-Fluorobenzamide.
- Analog from : Acetamide (—COCH₃) .
- Impact : The benzamide moiety offers a larger aromatic surface for π-π stacking, while the fluorine atom may enhance binding specificity compared to the smaller acetamide group.
- Analogs from : Trifluoromethylbenzothiazole-2-yl derivatives with methoxy- or trimethoxy-substituted phenylacetamides .
Ring System Variations
- Target compound: 6,7-Dihydro-[1,4]dioxino[2,3-f]benzothiazole.
- analogs: Trifluoromethyl-substituted benzothiazole . Impact: The dioxino ring in the target compound contributes electron-donating oxygen atoms, contrasting with the electron-withdrawing trifluoromethyl group in analogs. This difference may alter redox properties or receptor binding.
- derivatives: Benzothiazole 1,1-dioxides (sulfone-containing analogs) .
Physicochemical Properties (Inferred)
Biological Activity
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide; hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups and heterocyclic structures that may contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 454.0 g/mol
- CAS Number : 1322238-74-3
The compound contains a diethylamino group, a dioxin moiety, and a benzothiazole derivative, which are known to enhance biological activity through various mechanisms.
1. Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound's structure suggests it may inhibit key pathways involved in tumor growth and metastasis. Notably, benzothiazoles have shown effectiveness against various cancer cell lines, including:
- HeLa (cervical cancer)
- SW480 (colon cancer)
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
In vitro studies have demonstrated that compounds with similar scaffolds can induce apoptosis and inhibit cell proliferation by targeting specific enzymes involved in cancer progression .
2. Enzyme Inhibition
The compound's potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) has been highlighted in recent studies. Inhibitors of VEGFR-2 are crucial in cancer therapy as they prevent angiogenesis, the formation of new blood vessels that tumors require for growth. The IC50 values of related compounds have shown promising results, indicating that the compound may function similarly .
The biological activity of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide; hydrochloride is likely mediated through:
- Binding to Enzymatic Sites : The presence of the benzothiazole moiety allows for interactions with key amino acids in the active sites of target enzymes.
- Inducing Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Case Studies
A recent study explored the efficacy of benzothiazole hybrids as VEGFR-2 inhibitors. Compounds were synthesized and tested for their ability to inhibit cell proliferation in vitro. The most effective compounds had IC50 values significantly lower than standard treatments like Sorafenib .
| Compound | IC50 (nM) | Target |
|---|---|---|
| N-[...]-benzamide | 91 | VEGFR-2 |
| Sorafenib | 53 | VEGFR-2 |
Q & A
Q. What are the key synthetic routes for this compound, and how can intermediates be characterized?
The synthesis involves multi-step organic reactions, including:
- Cyclization to form the dioxino-benzothiazole core (e.g., using thiourea derivatives under acidic conditions).
- Nucleophilic substitution to introduce the diethylaminoethyl group (e.g., reacting with 2-diethylaminoethyl chloride).
- Amide coupling with 3-fluorobenzoyl chloride to finalize the structure . Methodology: Monitor intermediates via TLC and confirm purity/structure using NMR (¹H/¹³C) and HPLC (>95% purity).
Q. How can researchers assess the compound’s stability under varying storage conditions?
Stability studies should test:
- Temperature: Store at -20°C, 4°C, and 25°C for 1–6 months.
- pH: Dissolve in buffers (pH 3–9) and analyze degradation via HPLC.
- Light exposure: Compare degradation rates under UV vs. dark conditions . Key Metrics: Track loss of parent compound and formation of degradation products (e.g., hydrolyzed amide bonds).
Q. What in vitro assays are suitable for preliminary cytotoxicity screening?
Use cell viability assays (MTT or resazurin) against cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism Hypothesis |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 10 | Cell cycle arrest |
| A549 | 12 | Proliferation inhibition |
| Note: Include positive controls (e.g., cisplatin) and validate with flow cytometry for apoptosis markers . |
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scaled synthesis?
Apply quantum chemical calculations (e.g., DFT) to:
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values may arise from:
- Assay variability: Standardize protocols (e.g., incubation time, serum concentration).
- Cell line heterogeneity: Use authenticated lines (e.g., ATCC) and test across multiple passages.
- Solubility limits: Pre-dissolve in DMSO (<0.1% final concentration) to avoid artifacts .
Q. How to investigate structure-activity relationships (SAR) for fluorobenzamide derivatives?
Design analogs with:
- Substituent variations: Replace 3-fluoro with chloro or methoxy groups.
- Scaffold modifications: Compare dioxino-benzothiazole vs. benzodioxane cores. Evaluation: Test analogs in parallel for cytotoxicity and logP (lipophilicity) to correlate activity with structural features .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR): Measure binding kinetics to hypothesized targets (e.g., kinases).
- Cryo-EM/X-ray crystallography: Resolve 3D structures of compound-protein complexes.
- Metabolomics: Identify downstream pathway disruptions via LC-MS .
Methodological Challenges & Solutions
Q. How to address poor aqueous solubility in pharmacological assays?
- Formulation: Use cyclodextrins or lipid nanoparticles to enhance solubility.
- Prodrug design: Introduce phosphate esters for in situ hydrolysis .
Q. What analytical workflows validate purity in complex matrices (e.g., cell lysates)?
- LC-MS/MS: Quantify the compound and metabolites with MRM transitions.
- HRMS: Confirm molecular integrity (e.g., m/z 506.01 for [M+H]⁺) .
Q. How to design dose-response studies accounting for off-target effects?
- Counter-screening: Test against unrelated targets (e.g., GPCRs, ion channels).
- CRISPR-Cas9 knockouts: Confirm target specificity by comparing WT vs. KO cell responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
